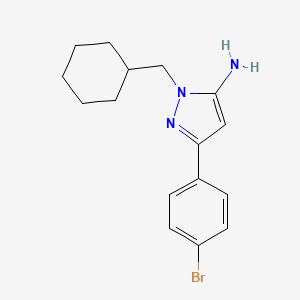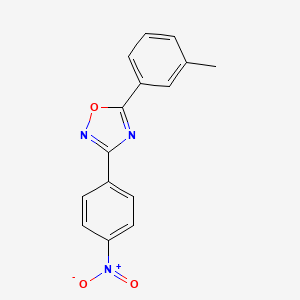
N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea, also known as Br-MPTU, is a chemical compound with the molecular formula C14H12BrNOS. It is a thiourea derivative that has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea has been shown to have potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been studied for its ability to inhibit the activity of various enzymes, including carbonic anhydrase and urease. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of covalent bonds with the active site of the enzyme. This results in a decrease in the rate of enzymatic reactions, which can have various physiological effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the specific enzyme being targeted. For example, it has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX, which is overexpressed in many types of cancer. It has also been shown to have potential as a therapeutic agent for diabetes by inhibiting the activity of urease, which is involved in the production of ammonia in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea is its high selectivity for specific enzymes, which can make it a useful tool in scientific research. However, its potency can also make it difficult to work with, as small changes in concentration can have significant effects on enzymatic activity. Additionally, its high cost and limited availability can make it difficult to obtain for some researchers.
Orientations Futures
There are several potential future directions for research involving N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea. One area of interest is the development of new therapeutic agents based on the structure of N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea. Another area of interest is the investigation of its potential as a diagnostic tool for various diseases, such as cancer. Finally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea and its effects on various enzymes and physiological processes.
Méthodes De Synthèse
N-(4-bromophenyl)-N'-(4-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-bromonitrobenzene with 4-methylphenylisothiocyanate, followed by reduction with iron powder and hydrochloric acid. The resulting product is then purified through recrystallization using a solvent such as ethanol or acetone. The purity of the final product can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKARQGQMJWJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)


![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)


![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)
